2-(2,3-Dimethylphenoxy)propanoic acid 2-(2,3-Dimethylphenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 22504-84-3
VCID: VC2339646
InChI: InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
SMILES: CC1=C(C(=CC=C1)OC(C)C(=O)O)C
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-(2,3-Dimethylphenoxy)propanoic acid

CAS No.: 22504-84-3

Cat. No.: VC2339646

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dimethylphenoxy)propanoic acid - 22504-84-3

Specification

CAS No. 22504-84-3
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)propanoic acid
Standard InChI InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Standard InChI Key OMPCOTDSWVBJCH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC(C)C(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)OC(C)C(=O)O)C

Introduction

Chemical Structure and Properties

2-(2,3-Dimethylphenoxy)propanoic acid (CAS No. 22504-84-3) is characterized by a phenoxy group with methyl substituents at positions 2 and 3, connected to a propanoic acid moiety. This structural arrangement creates a unique compound with specific chemical and biological properties.

Physical and Chemical Properties

The compound has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol. Its structure contains three main functional groups: the dimethylphenoxy group, the propanoic acid moiety, and the connecting oxygen atom. These components contribute to its chemical reactivity and biological interactions.

Table 1: Key Physicochemical Properties of 2-(2,3-Dimethylphenoxy)propanoic acid

PropertyValue
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
CAS Number22504-84-3
InChIInChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
SMILESCC1=C(C(=CC=C1)OC(C)C(=O)O)C

Structural Features

The 2,3-dimethylphenoxy group provides specific steric effects that influence the compound's interactions with biological targets. The propanoic acid group contributes to the compound's acidity and potential for hydrogen bonding. These structural elements are critical for understanding its chemical behavior and biological activity potential.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid typically begins with 2,3-dimethylphenol as the starting material. This is reacted with a propanoic acid derivative under basic conditions to form the final product. The reaction generally follows an SN2 mechanism, where the phenoxide anion acts as a nucleophile.

Reaction Conditions

The reaction typically requires basic conditions to deprotonate the phenol group, creating a more reactive phenoxide ion. Common bases used include sodium hydroxide or potassium hydroxide. The reaction temperature and solvent selection are crucial factors affecting yield and purity.

Purification Methods

After synthesis, the compound usually requires purification to remove unreacted starting materials and byproducts. Common purification methods include recrystallization from appropriate solvents or column chromatography. For analytical applications, high-performance liquid chromatography (HPLC) may be used to achieve higher purity standards.

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in 2-(2,3-Dimethylphenoxy)propanoic acid can participate in various reactions typical of carboxylic acids, including:

  • Esterification - reaction with alcohols to form esters

  • Amidation - reaction with amines to form amides

  • Reduction - conversion to alcohols using appropriate reducing agents

  • Salt formation - reaction with bases to form carboxylate salts

These reactions provide routes to various derivatives with potentially modified properties and activities.

Reactivity of the Aromatic Ring

The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to unsubstituted phenoxy compounds due to the steric hindrance provided by the methyl groups. Possible reactions include:

  • Halogenation - introduction of halogen atoms to the aromatic ring

  • Nitration - introduction of nitro groups

  • Sulfonation - introduction of sulfonic acid groups

Biological Activity and Applications

Antioxidant Properties

Research on similar phenoxy-containing compounds suggests potential antioxidant properties. The structural features of 2-(2,3-Dimethylphenoxy)propanoic acid may contribute to free radical scavenging activities, which could be valuable in addressing oxidative stress-related conditions .

Mitochondrial Targeting

Studies have shown that phenoxyalkanoic acids can be biotransformed through mitochondrial β-oxidation to release the corresponding phenols. This property has been explored for targeted delivery of antioxidants to mitochondria, where they can protect against reactive oxygen species (ROS) .

Table 2: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological Activity
Phenoxy GroupEnzyme/receptor modulation, antioxidant effects
Carboxylic AcidBinding to protein targets, ionization for improved bioavailability
Methyl SubstituentsModified lipophilicity, altered steric effects

Research Findings on Similar Compounds

Cytoprotective Effects

Similar compounds such as 3-(2,6-dimethylphenoxy)propanoic acid and 3-(2,6-dimethylphenoxy)acrylic acid have demonstrated cytoprotective effects against hypoxia-reoxygenation injury in isolated cardiomyocytes. This suggests potential applications in protecting cells from oxidative damage .

Comparative Activity of Different Structural Analogs

Research indicates that the position and number of methyl substituents on the phenoxy ring significantly influence the biotransformation rates and resulting biological activities. For instance, the formation of 2,6-dimethylphenol from analogs like 3-([2,6-dimethylphenoxy]methylthio)propanoic acid and 3-(2,6-dimethylphenoxy)acrylic acid was greater than that observed with omega-(2,6-dimethylphenoxy)alkanoic acids .

Structure-Activity Relationships

Influence of Methyl Substituents

The presence of methyl groups at the 2 and 3 positions of the phenoxy ring in 2-(2,3-Dimethylphenoxy)propanoic acid likely influences its biological activity through steric and electronic effects. These substituents can:

  • Alter the compound's lipophilicity, potentially affecting cell membrane permeability

  • Provide steric hindrance that may affect binding to protein targets

  • Influence the electron density of the aromatic ring, affecting its reactivity

Chain Length Effects

Research on similar phenoxyalkanoic acids indicates that the length of the alkanoic acid chain can significantly impact biotransformation rates and biological activities. While 2-(2,3-Dimethylphenoxy)propanoic acid has a short propanoic acid chain, variations in this feature could lead to compounds with different pharmacokinetic and pharmacodynamic properties .

Analytical Methods

Spectroscopic Identification

The structural characterization of 2-(2,3-Dimethylphenoxy)propanoic acid typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - providing information about the hydrogen and carbon environments

  • Infrared (IR) spectroscopy - identifying key functional groups such as the carboxylic acid

  • Mass Spectrometry (MS) - determining the molecular weight and fragmentation pattern

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are commonly used for the quantitative analysis and purity assessment of 2-(2,3-Dimethylphenoxy)propanoic acid. These techniques allow for the separation and quantification of the compound from similar structures or impurities.

Future Research Directions

Targeted Mitochondrial Therapy

Building on research showing that phenoxyalkanoic acids can be biotransformed by mitochondrial enzymes, 2-(2,3-Dimethylphenoxy)propanoic acid could be further explored as a potential prodrug for delivering antioxidants specifically to mitochondria. This approach could be valuable in addressing conditions involving mitochondrial dysfunction and oxidative stress .

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